

Introduction: Unveiling the Potential of a Privileged Scaffold

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Compound of Interest

Compound Name: 2-(4-methylpiperazin-1-yl)-1H-indole
Cat. No.: B15068125

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The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, neurotransmitters like serotonin, and synthetic drugs with diverse therapeutic applications.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." [1] The compound **2-(4-methylpiperazin-1-yl)-1H-indole** combines this indole core with a 4-methylpiperazine moiety. The piperazine ring is another significant pharmacophore, frequently incorporated into centrally active agents and other drug classes due to its ability to improve solubility and interact with various receptors.[4]

The synthesis of this class of compounds typically involves the reaction of an indole precursor with N-methylpiperazine, often through a Mannich-type reaction or by coupling with an activated indole-2-carboxylic acid.[5][6][7] The strategic combination of these two moieties suggests a high potential for multifaceted biological activity. This guide provides a comprehensive framework for the systematic in-vitro evaluation of **2-(4-methylpiperazin-1-yl)-1H-indole**, designed to thoroughly characterize its pharmacological profile and identify its most promising therapeutic applications. The proposed workflows are grounded in established methodologies to ensure scientific rigor and data integrity.

Chapter 1: Anticancer Activity Evaluation

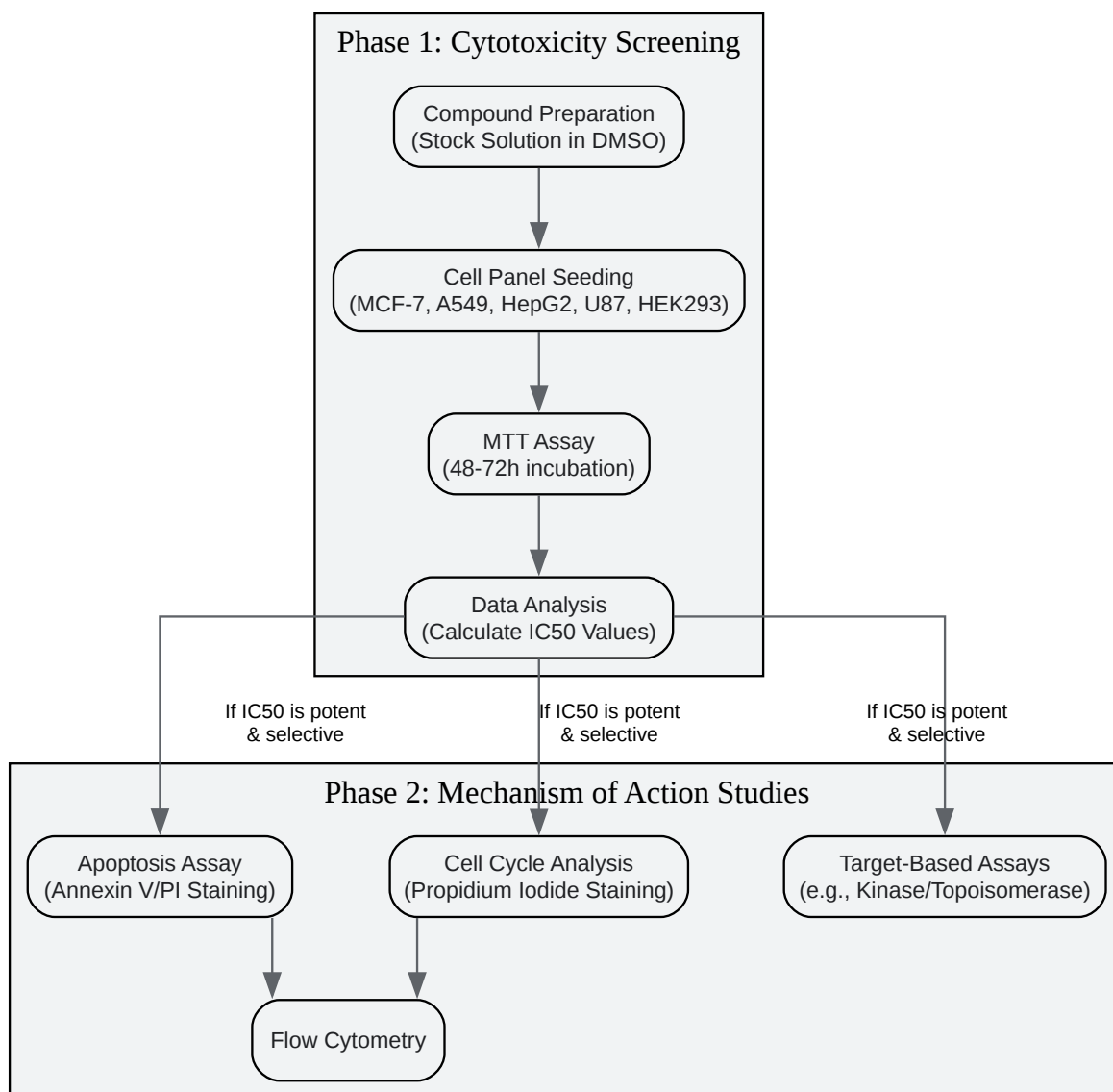
The indole scaffold is a recurring motif in compounds developed for oncology, known to interact with targets like tubulin, protein kinases, and apoptosis regulators.[1][8][9] Therefore, a primary line of investigation for **2-(4-methylpiperazin-1-yl)-1H-indole** is its potential as an anticancer agent.

Rationale for Investigation

Substituted indoles have demonstrated significant antiproliferative effects across a wide range of cancer cell lines.[8][10] They can induce cell cycle arrest, trigger apoptosis, and inhibit key signaling pathways essential for tumor growth and survival.[11] The initial evaluation will focus on assessing broad-spectrum cytotoxicity and then delving into the underlying mechanisms of action for the most sensitive cancer types.

Experimental Workflow: From Screening to Mechanism

The evaluation follows a logical progression from broad screening to focused mechanistic studies.



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Caption: Workflow for Anticancer Evaluation.

Protocol: Cell Viability Assessment via MTT Assay

This colorimetric assay is a robust and widely used method to quantify the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of cancer and normal cell lines.

Materials:

- Test Compound: **2-(4-methylpiperazin-1-yl)-1H-indole**
- Cell Lines: MCF-7 (breast), A549 (lung), HepG2 (liver), U87 (glioblastoma), HEK293 (normal kidney)
- Culture Medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- 96-well plates, CO₂ incubator
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 4,000-5,000 cells per well in 100 μ L of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[\[10\]](#)
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 0.01 μ M to 100 μ M). Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[\[12\]](#)
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized for clear interpretation and comparison.

| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Std.) | Selectivity Index (SI)* |
|-----------|---------------|----------------------------|---------------------------------|-------------------------|
| MCF-7 | Breast | Result | Result | Result |
| A549 | Lung | Result | Result | Result |
| HepG2 | Liver | Result | Result | Result |
| U87 | Glioblastoma | Result | Result | Result |
| HEK293 | Normal Kidney | Result | Result | N/A |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Chapter 2: Antimicrobial Activity Evaluation

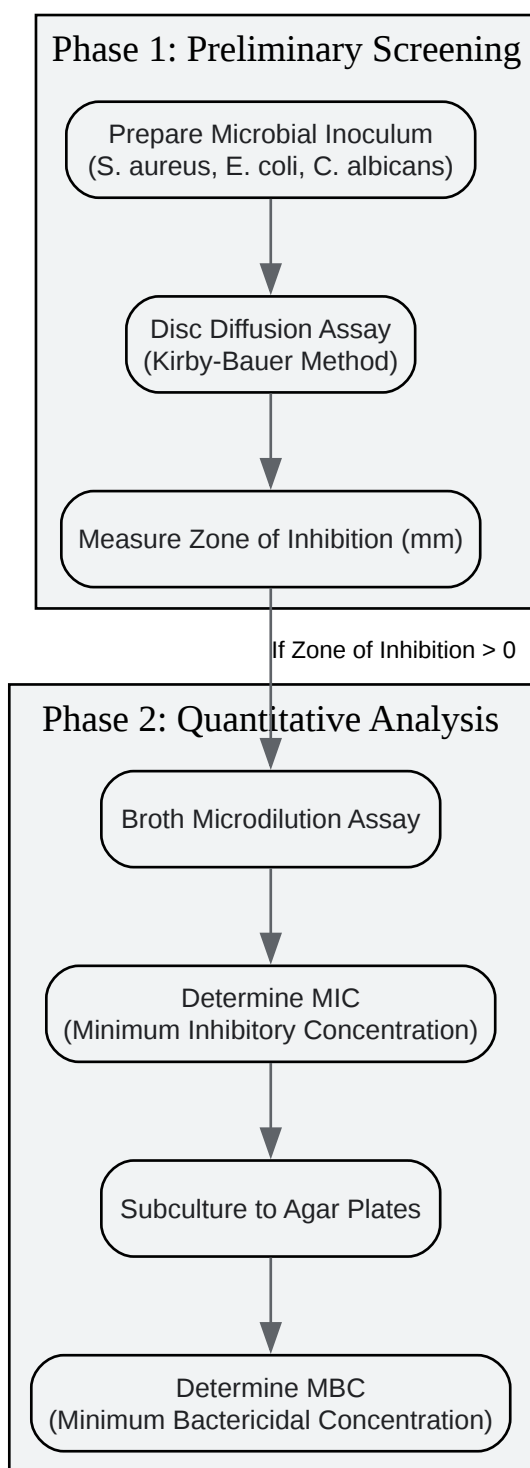
Heterocyclic compounds are a rich source of antimicrobial agents.[13][14] The combination of the indole and piperazine moieties in the test compound warrants a thorough investigation of its activity against a panel of pathogenic bacteria and fungi.

Rationale for Investigation

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with anti-infective properties.[14][15] In-vitro screening provides the most direct and efficient method to identify potential antimicrobial activity and determine the potency of a new compound.[13]

Experimental Workflow: Screening for Antimicrobial Efficacy

The process begins with qualitative screening, followed by quantitative determination of inhibitory and bactericidal concentrations.



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Caption: Workflow for Antimicrobial Evaluation.

Protocol: Determination of MIC and MBC via Broth Microdilution

This method is the gold standard for quantifying the in-vitro activity of an antimicrobial agent.

[\[13\]](#)[\[14\]](#)

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the test compound.

Materials:

- Test Compound
- Microbial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus)
- Culture Broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
- Sterile 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures to achieve a standardized concentration of approximately 5×10^5 CFU/mL.
- Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., from 128 $\mu\text{g/mL}$ down to 0.25 $\mu\text{g/mL}$).
- Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[\[14\]](#) This can be assessed visually or by measuring absorbance.

- **MBC Determination:** Take an aliquot (e.g., 10 μ L) from each well that showed no visible growth and plate it onto an agar medium. Incubate the agar plates overnight. The MBC is the lowest concentration that results in a $\geq 99.9\%$ reduction in the initial inoculum count.^[13]

Data Presentation: Antimicrobial Potency

Results are typically presented in a table comparing the activity against different microorganisms.

| Microorganism | Gram Type | MIC (μ g/mL) of Test Compound | MBC (μ g/mL) of Test Compound | MIC (μ g/mL) of Ciprofloxacin (Std.) |
|---------------|-----------|------------------------------------|------------------------------------|---|
| S. aureus | Gram (+) | Result | Result | Result |
| E. coli | Gram (-) | Result | Result | Result |
| C. albicans | Fungus | Result | Result | Result (Amphotericin B) |

Chapter 3: Neuropharmacological Activity Evaluation

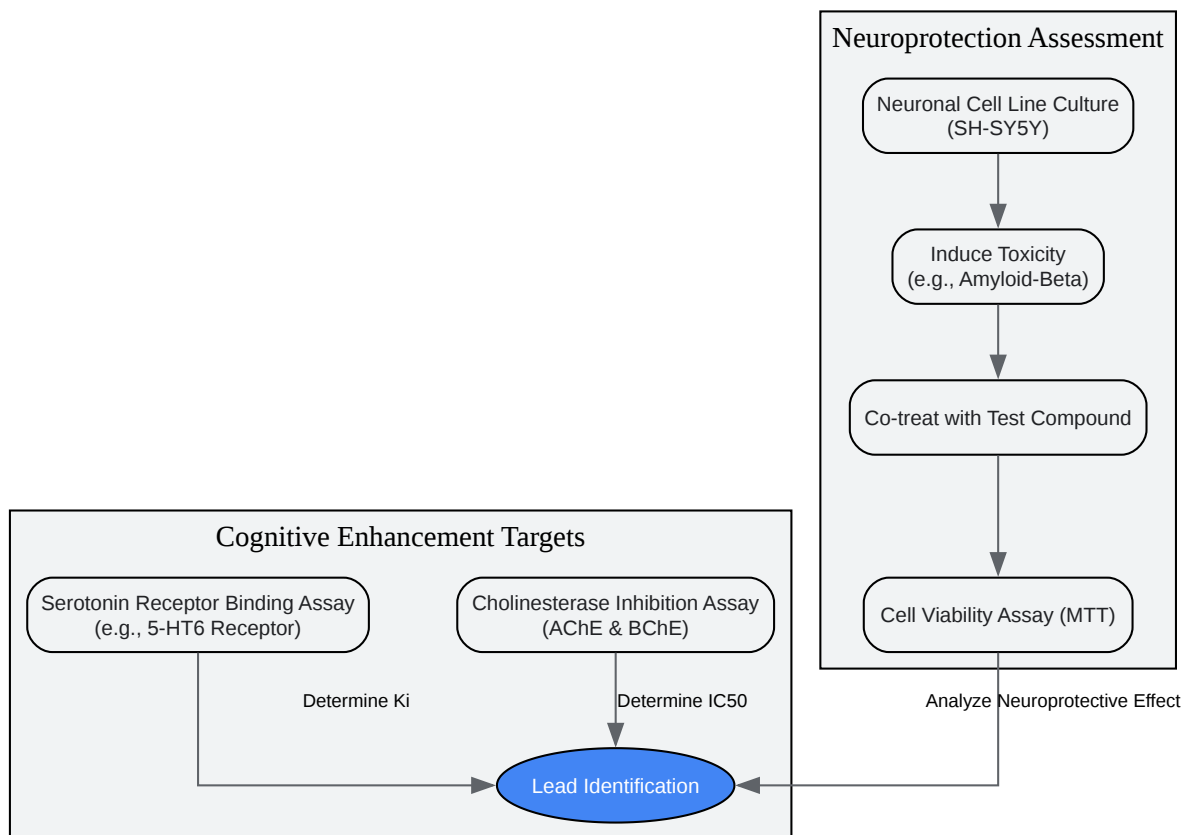
The structural similarity of the indole ring to serotonin and the prevalence of the piperazine moiety in CNS drugs strongly suggest a potential for neuropharmacological activity.^{[16][17][18]} Key areas of interest include mood disorders, cognitive enhancement, and neuroprotection.

Rationale for Investigation

Compounds targeting serotonin receptors, such as 5-HT₆, have shown therapeutic potential for cognitive disorders like Alzheimer's disease.^{[5][19]} Additionally, inhibition of cholinesterases is a clinically validated strategy for managing Alzheimer's symptoms.^[12] In-vitro binding and enzyme inhibition assays are the first step in identifying such activities.

Experimental Workflow: Screening for Neuroactivity

The evaluation focuses on key molecular targets implicated in neuropsychiatric and neurodegenerative diseases.



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